![molecular formula C25H20N6O B2967520 3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891103-53-0](/img/structure/B2967520.png)
3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
Scientific Research Applications
Oncology Research
This compound has potential applications in cancer research due to its structural similarity to molecules that interact with tyrosine kinases, which are often implicated in cancer pathogenesis. It could be used to study the inhibition of these enzymes and develop new therapeutic agents for leukemia and other cancers .
Structural Biology
The unique structure of this compound, featuring a triazolo[4,3-b]pyridazine ring, makes it suitable for crystallography studies to understand molecular conformations and interactions. This can provide insights into the design of drugs with better efficacy and reduced side effects .
Medicinal Chemistry
As a molecule with a complex heterocyclic system, it can serve as a lead compound for the synthesis of new pharmaceuticals. Its modifications could lead to the discovery of new drugs with applications in various diseases, particularly those requiring interaction with the central nervous system .
Material Science
The compound’s aromatic and heterocyclic components make it a candidate for creating novel materials, such as organic semiconductors or components for molecular electronics. Its ability to form stable structures through hydrogen bonding can be exploited in designing new materials .
Chemical Synthesis
This compound can be used as a precursor in chemodivergent synthesis, where it can lead to the formation of various amides and bromoimidazo[1,2-a]pyridines, which are valuable in medicinal chemistry for their biological properties .
Biochemistry
The compound’s ability to form H-bonded chains through its amide, amine, and pyrimidine groups makes it interesting for biochemical studies, particularly in understanding protein-ligand interactions and enzyme mechanisms .
Pharmacodynamics
It could be used to study the dynamics of drug action, including the relationships between drug concentration and effect. This is crucial for determining the proper dosage and route of administration for potential medications .
Pharmacokinetics
Research into how the body absorbs, distributes, metabolizes, and excretes this compound can provide valuable information for developing new drugs, especially in optimizing their bioavailability and minimizing potential toxicity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, indicating that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
properties
IUPAC Name |
3,4-dimethyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-16-6-7-19(15-17(16)2)25(32)27-20-10-8-18(9-11-20)21-12-13-23-28-29-24(31(23)30-21)22-5-3-4-14-26-22/h3-15H,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMDEEDIQBXIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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